N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purinyl Intermediate: This step involves the synthesis of the purinyl core, which is achieved through a series of cyclization reactions.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction.
Attachment of the Chloro and Fluoro Groups: The chloro and fluoro substituents are added through halogenation reactions.
Formation of the Final Compound: The final step involves the coupling of the purinyl intermediate with the chloro-fluoro phenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide: can be compared with other purinyl derivatives and halogenated phenyl compounds.
1-(4-Fluorophenyl)piperazine: is another compound with a similar fluorophenyl group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17ClFN5O3S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[6-oxo-9-(oxolan-2-ylmethyl)-1H-purin-8-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClFN5O3S/c19-12-6-10(3-4-13(12)20)23-14(26)8-29-18-24-15-16(21-9-22-17(15)27)25(18)7-11-2-1-5-28-11/h3-4,6,9,11H,1-2,5,7-8H2,(H,23,26)(H,21,22,27) |
InChI Key |
CYZUSOLNOSZMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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